(3Z)-1-[(4-fluorophenyl)methyl]-3-({[(pyridin-2-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
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Overview
Description
(3Z)-1-[(4-fluorophenyl)methyl]-3-({[(pyridin-2-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic compound with a unique structure that combines elements of thieno[3,2-c][1,2]thiazine and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-fluorophenyl)methyl]-3-({[(pyridin-2-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazine core, followed by the introduction of the 4-fluorobenzyl and pyridin-2-ylmethyl groups. Key steps include:
Formation of the Thieno[3,2-c][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Fluorobenzyl Group: This is achieved through nucleophilic substitution reactions.
Attachment of the Pyridin-2-ylmethyl Group: This step involves the use of coupling reactions, often facilitated by catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-[(4-fluorophenyl)methyl]-3-({[(pyridin-2-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thiazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
(3Z)-1-[(4-fluorophenyl)methyl]-3-({[(pyridin-2-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its potential electronic properties could be explored for use in organic semiconductors or other advanced materials.
Biological Studies: The compound can be used to study interactions with biological macromolecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (3Z)-1-[(4-fluorophenyl)methyl]-3-({[(pyridin-2-yl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Bromine Compounds: Compounds containing bromine, which exhibit different reactivity compared to fluorine-containing compounds.
Properties
IUPAC Name |
(3Z)-1-[(4-fluorophenyl)methyl]-2,2-dioxo-3-[(pyridin-2-ylmethylamino)methylidene]thieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S2/c21-15-6-4-14(5-7-15)13-24-17-8-10-28-20(17)19(25)18(29(24,26)27)12-22-11-16-3-1-2-9-23-16/h1-10,12,22H,11,13H2/b18-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSRNLLCTNJTKG-PDGQHHTCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)CN/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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